![molecular formula C20H13N3O3 B2526846 3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile CAS No. 339107-08-3](/img/structure/B2526846.png)
3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile (NBPC) is a synthetic compound that has been studied in the field of organic chemistry for its potential applications in the development of pharmaceuticals and other biologically active compounds. NBPC is a member of a family of compounds known as pyridoindoles, which are aromatic heterocyclic compounds containing both a pyridine and an indole ring structure. NBPC has been extensively studied for its potential applications in the field of medicinal chemistry due to its high solubility in aqueous and non-aqueous solutions, as well as its low toxicity and high stability.
Aplicaciones Científicas De Investigación
Mechanistic and Spectroscopic Studies
Thermal Isomerization Pathway
- A study explored the thermal isomerization pathway of 1-(4-nitrophenyl)-2-phenylimino-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile, revealing its conversion into 2-[(4-nitrophenyl)phenylamino]-5H-pyrido[3,2-b]indole-3-carbonitrile. Crystal structure determinations from laboratory powder data provided the evidence for this transformation (Chernyshev et al., 2001).
Structural and Spectroscopic Analysis of Pyridine Derivatives
- A research focused on synthesizing three pyridine derivatives and investigating their structural features through IR and electronic spectroscopy. Notably, the optical properties were explored using UV–vis absorption and fluorescence spectroscopy, providing insights into the effects of substituents on emission spectra. The structural validation of these compounds was further supported by single crystal X-ray diffraction methods (Cetina et al., 2010).
Crystallographic Studies
Crystal Structure Insights
- The crystal structure of compounds such as 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile was meticulously analyzed, revealing the molecular orientation and interactions within the crystal. The study highlighted the inclination of ring systems, coplanarity of the carbonitrile group, and the molecular linkages formed by hydrogen bonds and π–π interactions (Vimala et al., 2016).
Detailed Crystal Structure of Pyridine Derivative
- The crystal structure of 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile was examined, providing insights into the dihedral angles, steric crowding, and the formation of inversion dimers linked by hydrogen bonds. The study also explored aromatic π–π stacking and weak C—H⋯π interactions, contributing to the understanding of molecular interactions in crystals (Vishnupriya et al., 2014).
Mecanismo De Acción
Target of Action
The compound belongs to the class of pyrido[1,2-a]indoles . Compounds in this class are often found in pharmaceuticals and materials, suggesting that they may interact with a variety of biological targets . The specific targets of “3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile” would need to be determined through experimental studies.
Propiedades
IUPAC Name |
3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c21-12-18-17-9-8-16(11-20(17)22-10-2-1-3-19(18)22)26-13-14-4-6-15(7-5-14)23(24)25/h1-11H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXCWDATJKRDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
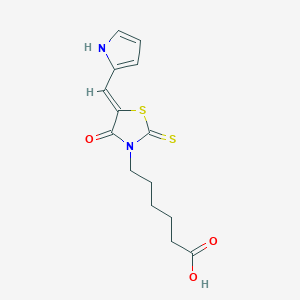
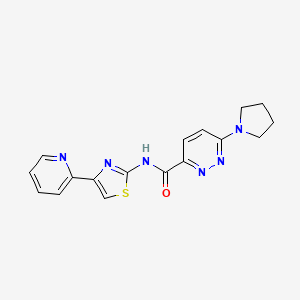

![[2-(4-Methoxyanilino)-2-oxoethyl] 3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanoate](/img/structure/B2526767.png)
![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)
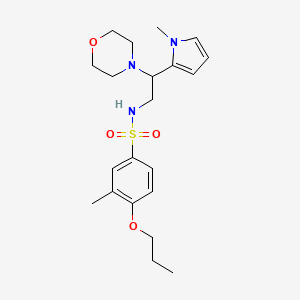
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2526773.png)
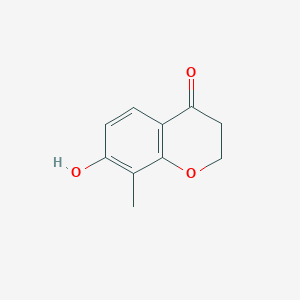
![N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2526777.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2526778.png)
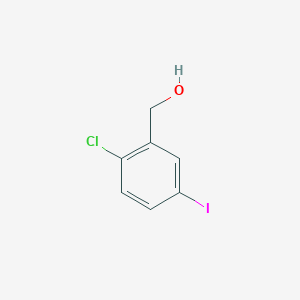
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526781.png)
![4-(1,1-dioxothiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2526785.png)
![2-[[2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester](/img/structure/B2526786.png)
